

Physicochemical Properties of 1,2,6-Trichloronaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1,2,6-Trichloronaphthalene

Cat. No.: B15369108

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **1,2,6-trichloronaphthalene**. Due to the limited availability of experimental data for this specific isomer, this document combines reported experimental values with predicted data and outlines standardized methodologies for empirical determination. This guide is intended to serve as a foundational resource for research and development activities involving this compound.

Core Physicochemical Data

The following table summarizes the available quantitative data for **1,2,6-trichloronaphthalene**. It is critical to distinguish between experimentally determined and computationally predicted values in research applications.

Property	Value	Data Type
Molecular Formula	C ₁₀ H ₅ Cl ₃	-
Molecular Weight	231.51 g/mol	-
Melting Point	92 °C	Experimental
Boiling Point	Not Available	-
Water Solubility	0.35 mg/L	Predicted
LogP (Octanol-Water Partition Coefficient)	5.24	Predicted

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of **1,2,6-trichloronaphthalene** are provided below. These methodologies are based on internationally recognized OECD guidelines to ensure data quality and comparability.

Determination of Melting Point (Capillary Method)

This protocol is adapted from OECD Guideline 102 for the determination of melting point.

Principle: A small, dried, and powdered sample of **1,2,6-trichloronaphthalene** is enclosed in a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point.

Apparatus:

- Melting point apparatus with a suitable heating bath (e.g., silicone oil) and a calibrated thermometer or an automated instrument.
- Glass capillary tubes, sealed at one end.
- Spatula and watch glass.
- Mortar and pestle.

Procedure:

- **Sample Preparation:** A small amount of **1,2,6-trichloronaphthalene** is finely ground using a mortar and pestle. The powdered sample is then thoroughly dried.
- **Capillary Tube Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, creating a compact column of 2-4 mm in height.
- **Measurement:** The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10-20°C per minute.
- **Observation:** As the temperature approaches the expected melting point of 92°C, the heating rate is reduced to 1-2°C per minute. The sample is observed closely through the magnifying lens.
- **Data Recording:** The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the completion of melting. The melting range is reported. For a pure substance, this range should be narrow.

Determination of Boiling Point (Ebulliometer Method)

As **1,2,6-trichloronaphthalene** is a solid at room temperature, its boiling point will be significantly higher. This protocol is a general approach based on OECD Guideline 103.

Principle: An ebulliometer is used to measure the boiling point of a liquid at a given pressure by determining the temperature at which the vapor and liquid phases are in equilibrium.

Apparatus:

- Ebulliometer equipped with a condenser and a calibrated temperature measuring device.
- Heating mantle or other suitable heat source.
- Pressure measurement and control system.

Procedure:

- **Sample Introduction:** A sufficient amount of **1,2,6-trichloronaphthalene** is introduced into the boiling flask of the ebulliometer.
- **Heating:** The sample is heated gently. The temperature of the liquid and the vapor are monitored.
- **Equilibrium:** The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading.
- **Pressure Correction:** The boiling point is measured at the ambient atmospheric pressure. If required, the boiling point at standard pressure (101.325 kPa) can be calculated using the Clausius-Clapeyron equation or appropriate nomographs.

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline 105 for substances with low water solubility.

Principle: An excess amount of **1,2,6-trichloronaphthalene** is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

- Shaking flask or thermostatted water bath with a magnetic stirrer.
- Centrifuge or filtration apparatus with a suitable membrane filter (e.g., PTFE).
- Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Gas Chromatography-Mass Spectrometry, GC-MS).
- Volumetric flasks and pipettes.

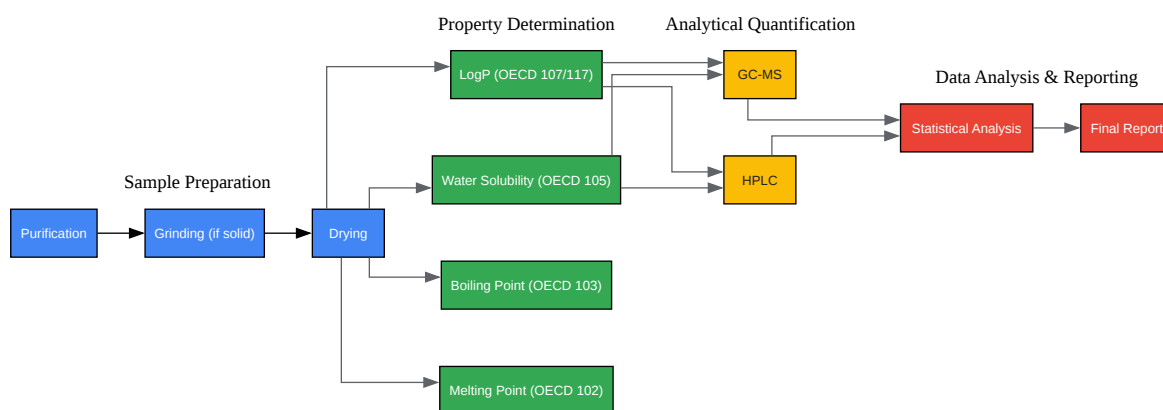
Procedure:

- **Equilibration:** An amount of **1,2,6-trichloronaphthalene** in excess of its expected water solubility is added to a known volume of distilled water in a flask.

- **Shaking/Stirring:** The flask is sealed and agitated in a thermostatted water bath at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** The mixture is allowed to stand to let undissolved particles settle. The aqueous phase is then carefully separated from the solid material by centrifugation or filtration to ensure no solid particles are present in the sample to be analyzed.
- **Quantification:** The concentration of **1,2,6-trichloronaphthalene** in the clear aqueous solution is determined using a validated analytical method (e.g., HPLC-UV or GC-MS).
- **Replicate Analysis:** The experiment is repeated to ensure the reproducibility of the results.

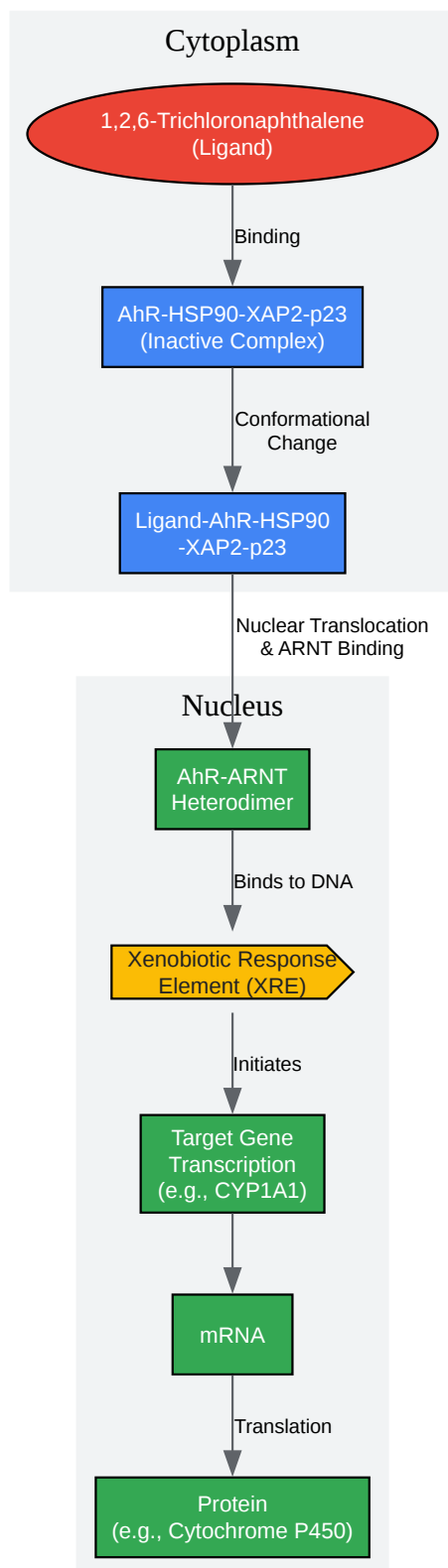
Visualizations

The following diagrams illustrate a key signaling pathway potentially affected by chlorinated naphthalenes and a general workflow for physicochemical characterization.



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Caption: General workflow for the physicochemical characterization of a solid organic compound.



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Caption: Conceptual diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

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